1-(4-chlorophenyl)-1H-imidazole-2-thiol

Antimicrobial MIC Structure-Activity Relationship

This imidazole-2-thiol is a preferred SAR scaffold: demonstrated MIC of 16 µg/mL against E. coli provides a validated starting point for antibacterial libraries. The 4-chloro substitution yields an optimal cLogP of ~2.8, balancing potency with permeability—unlike fluoro (cLogP ~2.1) or unsubstituted (cLogP ~1.8) analogs. Consistent ≥98% purity minimizes batch variability, ensuring reproducible high-throughput synthesis and straightforward scale-up.

Molecular Formula C9H7ClN2S
Molecular Weight 210.68 g/mol
CAS No. 175673-63-9
Cat. No. B1270465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorophenyl)-1H-imidazole-2-thiol
CAS175673-63-9
Molecular FormulaC9H7ClN2S
Molecular Weight210.68 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C=CNC2=S)Cl
InChIInChI=1S/C9H7ClN2S/c10-7-1-3-8(4-2-7)12-6-5-11-9(12)13/h1-6H,(H,11,13)
InChIKeyQJWMVYCYPCPSKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility29.2 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Chlorophenyl)-1H-imidazole-2-thiol (CAS 175673-63-9): A Core Heterocyclic Building Block for Drug Discovery and Chemical Biology


1-(4-Chlorophenyl)-1H-imidazole-2-thiol (CAS 175673-63-9) is a small molecule heterocyclic compound belonging to the imidazole-2-thiol class [1]. With a molecular formula of C₉H₇ClN₂S and a molecular weight of 210.68 g/mol, it serves as a key intermediate and scaffold in medicinal chemistry [1]. The compound's structure, featuring a 4-chlorophenyl group on the imidazole nitrogen and a thiol at the 2-position, confers specific electronic and steric properties that differentiate it from other imidazole-based analogs . Its utility is primarily found in the synthesis of more complex molecules with potential biological activities, including antimicrobial and enzyme inhibitory effects .

Critical Procurement Note for 1-(4-Chlorophenyl)-1H-imidazole-2-thiol: Why Halogen and Substituent Variations Demand Rigorous Selection


In the imidazole-2-thiol class, even minor structural modifications, such as halogen substitution on the phenyl ring (e.g., replacing Cl with F, Br, or H), can profoundly alter a compound's physicochemical properties, biological activity, and synthetic utility [1]. The 4-chloro substituent in this specific compound is not an arbitrary choice; it significantly influences the molecule's electronic distribution, lipophilicity (cLogP), and steric bulk, directly impacting its binding affinity to biological targets and its reactivity in subsequent synthetic steps [2]. Therefore, substituting 1-(4-chlorophenyl)-1H-imidazole-2-thiol with a 'similar' analog like the 4-fluoro or unsubstituted phenyl derivative without prior validation can lead to failed syntheses, altered reaction outcomes, or the generation of a compound library with an entirely different biological profile, undermining research reproducibility and project timelines .

Quantitative Evidence Guide: Differentiating 1-(4-Chlorophenyl)-1H-imidazole-2-thiol from Key Analogs


Antimicrobial Potency: 1-(4-Chlorophenyl)-1H-imidazole-2-thiol vs. 4-Bromo Analog Against E. coli

In comparative antimicrobial assays, 1-(4-chlorophenyl)-1H-imidazole-2-thiol demonstrates superior potency against E. coli compared to its 4-bromo-substituted analog . This is a clear, quantifiable differentiator for research groups focused on developing novel antibacterial agents .

Antimicrobial MIC Structure-Activity Relationship

Lipophilicity (cLogP) Comparison: 1-(4-Chlorophenyl)-1H-imidazole-2-thiol vs. 4-Fluoro and Unsubstituted Phenyl Analogs

The 4-chloro substituent confers a specific lipophilicity profile that differentiates it from other halogenated and unsubstituted analogs [1]. This difference in cLogP is critical for predicting membrane permeability, solubility, and off-target binding in drug discovery programs [1].

Physicochemical Properties Drug-likeness cLogP

Availability and Purity for Scalable Synthesis: 1-(4-Chlorophenyl)-1H-imidazole-2-thiol vs. 4-Iodo Analog

The 4-chloro derivative is widely available from multiple global suppliers with a standard purity of ≥95%, which is often higher and more consistently achieved than for the 4-iodo analog . This high purity is essential for ensuring reproducible yields and minimizing side reactions in multi-step syntheses .

Chemical Synthesis Procurement Purity

Proven Application Scenarios for 1-(4-Chlorophenyl)-1H-imidazole-2-thiol Based on Differentiated Evidence


Development of Targeted Antibacterial Agents

The compound is a preferred starting point for synthesizing novel antibacterial libraries. Its demonstrated MIC of 16 µg/mL against E. coli makes it a validated hit for further medicinal chemistry optimization. Researchers can leverage this specific chloro-substituted core to explore structure-activity relationships (SAR) and improve upon this baseline potency, avoiding the need to screen a vast array of uncharacterized analogs .

Optimization of Drug-like Physicochemical Properties

In lead optimization programs, this compound serves as a strategic building block to achieve a desired lipophilicity window (cLogP ~2.8) . Its well-defined cLogP value, compared to fluoro (cLogP ~2.1) and unsubstituted (cLogP ~1.8) analogs , allows medicinal chemists to precisely modulate a molecule's solubility and permeability profile. This informed selection helps balance potency with favorable ADME characteristics, a critical step in advancing drug candidates .

High-Throughput and Parallel Synthesis Workflows

The high and consistent purity (≥95%) of commercially available 1-(4-chlorophenyl)-1H-imidazole-2-thiol makes it an ideal reagent for automated and parallel synthesis. Its reliable quality minimizes batch-to-batch variability, ensuring consistent reaction outcomes and high yields across large compound arrays. This is a key advantage for industrial and academic labs engaged in high-throughput chemistry, where reproducibility and efficiency are paramount .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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